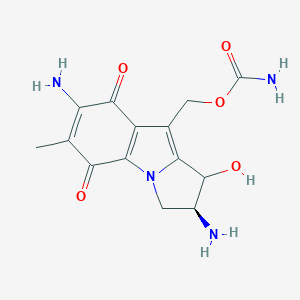

1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans)

Description

BenchChem offers high-quality 1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHZZRIKMUCTHU-RLWMBFFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H](C(C3=C2COC(=O)N)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550455 |

Source

|

| Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192552-64-9 |

Source

|

| Record name | [(2S)-2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Hydroxy-2,7-diamino Mitosene discovery and history

An In-depth Technical Guide to the Discovery and History of 1-Hydroxy-2,7-diamino Mitosene

This guide provides a comprehensive exploration of 1-Hydroxy-2,7-diamino Mitosene, a critical intermediate in the bioactivation of the potent antitumor antibiotic, Mitomycin C. We will delve into the historical context of the discovery of the parent compound, elucidate the intricate mechanism of its reductive activation, and detail the pivotal role of mitosene structures in its cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important class of compounds.

The Genesis: Discovery of Mitomycin C

The story of 1-Hydroxy-2,7-diamino Mitosene is intrinsically linked to its progenitor, Mitomycin C. The journey began in the 1950s, a period of intense interest in discovering new antibiotics from microbial sources.[1][2] In 1955, Japanese scientists, including Dr. Toju Hata, isolated a substance with antibiotic properties from the fermentation broth of the soil microorganism Streptomyces caespitosus.[1][3][4] Subsequently, in 1956, Dr. Shigetoshi Wakagi and his colleagues at Kyowa Hakko Kogyo isolated the active compound as purple crystals and named it Mitomycin C.[1][3]

Initially investigated for its antibacterial capabilities, the profound antitumor activity of Mitomycin C soon became the primary focus of research.[4][5] It was found to be a potent cytotoxic agent, leading to its development as a chemotherapeutic drug.[4][6] This pioneering discovery laid the foundation for decades of research into its mechanism of action and the development of related compounds.[5][7]

The Core Concept: Bioreductive Activation

A pivotal breakthrough in understanding Mitomycin C was the realization that it is a prodrug; it is relatively inert in its administered form and requires metabolic activation to exert its cytotoxic effects.[6][8][9] This activation occurs through a process known as bioreductive alkylation.[6][10] The key to this transformation is the reduction of Mitomycin C's quinone ring, a reaction that happens preferentially in the hypoxic (low-oxygen) environments often found within solid tumors.[10][11] This selective activation in tumor cells is a significant advantage, potentially reducing damage to healthy, well-oxygenated tissues.[10][11]

Enzymes such as cytochrome P450 reductase and DT-diaphorase have been identified as key players in the in vivo bioreduction of Mitomycin C.[8][12] This enzymatic reduction converts the quinone to a hydroquinone, initiating a cascade of chemical rearrangements that unmasks the compound's DNA-alkylating capabilities.[13][14]

Unveiling the Reactive Intermediate: The Mitosene Core

The reduction of Mitomycin C to its hydroquinone form is the first step in a spontaneous and rapid chemical transformation. This hydroquinone intermediate is unstable and undergoes the elimination of its C9a methoxy group to generate a highly reactive, bifunctional electrophile known as a leucoaziridinomitosene.[14][15] It is this mitosene structure that is the ultimate DNA alkylating agent.

1-Hydroxy-2,7-diamino Mitosene emerges as a crucial species within this activation pathway. It represents a stabilized form of the reactive intermediates that are generated post-reduction. The crystal structure of the Mitomycin C resistance protein (MRD) from the producing organism, S. lavendulae, has been solved with 1,2-cis-1-hydroxy-2,7-diaminomitosene bound in its active site.[15] This discovery provides concrete evidence of the formation and biological relevance of this specific mitosene derivative, highlighting its role in the drug's lifecycle and resistance mechanisms.[15]

The general pathway can be visualized as follows:

Figure 1: Reductive activation pathway of Mitomycin C leading to the formation of reactive mitosenes and DNA cross-linking.

Mechanism of Cytotoxicity: DNA Interstrand Cross-linking

The profound antitumor activity of Mitomycin C stems from the ability of its activated mitosene intermediates to function as potent DNA cross-linkers.[3][4] A single cross-link per genome has been shown to be effective in killing bacteria, illustrating the lethality of this lesion.[3]

The process involves two successive alkylation steps:

-

First Alkylation: The activated leucoaziridinomitosene first alkylates one strand of DNA. The primary target is the N2 position of a guanine nucleoside.[15]

-

Second Alkylation: Following the first alkylation, the carbamate group at the C10 position is eliminated, creating a second electrophilic site.[15] This allows for the alkylation of a guanine on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL).[15][16]

This cross-linking physically prevents the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription.[9][16] The resulting blockade of these fundamental cellular processes triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[9] The entire process shows a sequence specificity, preferentially targeting guanine residues within 5'-CpG-3' sequences.[3][15]

Synthetic and Analog Studies

The discovery of Mitomycin C and the elucidation of its activation via a mitosene intermediate spurred significant interest in synthetic chemistry. Researchers have prepared numerous mitosene analogues by total synthesis to explore structure-activity relationships.[17][18][19][20] These studies have confirmed that a leaving group at position 1 of the mitosene core is crucial for bifunctional alkylation and, consequently, for antitumor activity.[18] This body of work has not only deepened the understanding of the mechanism but has also been instrumental in the search for new bioreductive agents with improved therapeutic indices.[21][22][23]

Experimental Protocols & Data

Protocol 1: Conceptual Workflow for In Vitro Reductive Activation

This protocol describes a general, conceptual method for the chemical activation of Mitomycin C to generate mitosene intermediates for analytical study.

-

Preparation of Reaction Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA) at a specific pH. The reaction kinetics can be highly sensitive to pH.[12][24]

-

Mitomycin C Solution: Prepare a stock solution of Mitomycin C in the reaction buffer to a final concentration (e.g., 40 µM).[14]

-

Initiation of Reduction: Add a chemical reductant. Sodium dithionite or thiols like dithiothreitol (DTT) can be used.[8][12][25] The reaction should be carried out under anaerobic or hypoxic conditions to mimic the physiological activation environment and prevent re-oxidation of the hydroquinone.[10]

-

Monitoring the Reaction: The conversion of Mitomycin C (purple) to its reduced hydroquinone and subsequent mitosene species (different spectral properties) can be monitored spectrophotometrically (e.g., at 575 nm).[14]

-

Trapping and Analysis: The formation of reactive mitosenes can be confirmed by adding a nucleophile to "trap" the intermediate.[8][12] The resulting adducts can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS).[26]

Figure 2: Conceptual experimental workflow for the in vitro reductive activation and analysis of Mitomycin C.

Data Summary Tables

Table 1: Key Milestones in Mitomycin C and Mitosene Research

| Year | Milestone | Key Researchers/Institution | Significance |

| 1955 | Initial discovery of mitomycin antibiotic activity from Streptomyces caespitosus.[3] | T. Hata et al. | Laid the groundwork for the isolation of a new class of natural products. |

| 1956 | Isolation and naming of Mitomycin C.[1][3] | S. Wakagi et al. (Kyowa Hakko) | Provided the pure compound for further chemical and biological investigation. |

| 1960s | Elucidation of the requirement for reductive activation for biological activity.[13] | Iyer & Szybalski | Established Mitomycin C as a bioreductive prodrug, a key mechanistic insight. |

| 1980s | Total synthesis of mitosene analogues to probe structure-activity relationships.[17][18][19][20] | Multiple Groups | Confirmed the importance of the mitosene core and specific functional groups for antitumor activity. |

| 1990s | Detailed characterization of the DNA interstrand cross-linking mechanism at 5'-CpG sites.[4][15] | M. Tomasz et al. | Defined the precise molecular lesion responsible for Mitomycin C's cytotoxicity. |

| 2000s | Crystal structure of MRD protein with 1,2-cis-1-hydroxy-2,7-diaminomitosene bound is reported.[15] | Sherman et al. | Provided direct structural evidence for the formation of a specific mitosene intermediate in a biological context. |

Table 2: Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Mitomycin C | C₁₅H₁₈N₄O₅ | 334.33 | 50-07-7 |

| 1,2-cis-1-Hydroxy-2,7-diamino Mitosene | C₁₄H₁₆N₄O₅[27] | 320.30[27] | 98462-75-0[27] |

| 1-Hydroxy-2,7-diamino Mitosene (Mixture) | C₁₄H₁₆N₄O₅[28] | 320.30[28] | 1192552-64-9[28] |

Conclusion

The discovery of Mitomycin C in the mid-20th century marked a significant milestone in the development of cancer chemotherapy. However, the true elegance of this natural product lies in its sophisticated mechanism of action, a journey from an inert prodrug to a lethal DNA cross-linker. Central to this journey is the formation of mitosene intermediates, such as 1-Hydroxy-2,7-diamino Mitosene. The elucidation of this bioreductive activation pathway has not only provided a deep understanding of how Mitomycin C works but has also inspired the design and synthesis of new generations of hypoxia-activated anticancer agents. The history of 1-Hydroxy-2,7-diamino Mitosene is a testament to the intricate interplay of natural product discovery, mechanistic biology, and synthetic chemistry in the ongoing fight against cancer.

References

-

Mitomycin C. Wikipedia. [Link]

-

Paz, M. M., & Pritsos, C. A. (2009). Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. Chemical Research in Toxicology, 22(10), 1735-1741. [Link]

-

Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogues of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]

-

Hodges, J. C., Remers, W. A., & Bradner, W. T. (1981). Synthesis and antineoplastic activity of mitosene analogues of the mitomycins. Journal of Medicinal Chemistry, 24(10), 1184-1191. [Link]

-

Nuvolone, S., et al. (2013). Reductive activation of mitomycins A and C by vitamin C. Chemical Research in Toxicology, 26(5), 785-794. [Link]

-

Kennedy, K. A., Rockwell, S., & Sartorelli, A. C. (1980). Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. Cancer Research, 40(7), 2356-2360. [Link]

-

Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]

-

Paz, M. M., & Pritsos, C. A. (2009). Reductive Activation of Mitomycin C by Thiols: Kinetics, Mechanism, and Biological Implications. Chemical Research in Toxicology, 22(10), 1735-1741. [Link]

-

Paz, M. M., & Pritsos, C. A. (2009). Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. Semantic Scholar. [Link]

-

Williams, R. M., & Rajski, S. R. (2009). The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches. Accounts of chemical research, 42(2), 324-337. [Link]

-

Fatima, B. (2016). Mitomycin C. the whiteson lab @ UCI. [Link]

-

Urology Textbook. Mitomycin C: Mechanism, Adverse Effects, Contraindications, and Dosing. urology-textbook.com. [Link]

-

Hodges, J. C., Remers, W. A., & Bradner, W. T. (1981). Synthesis and antineoplastic activity of mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 24(10), 1184-1191. [Link]

-

Paz, M. M., et al. (2012). A New Mechanism of Action for the Anticancer Drug Mitomycin C: Mechanism-Based Inhibition of Thioredoxin Reductase. Chemical Research in Toxicology, 25(8), 1696-1704. [Link]

-

Verweij, J., & Pinedo, H. M. (1990). Mitomycin C: Mechanism of action, usefulness and limitations. ResearchGate. [Link]

-

Nemade, H., Tukmatchy, H., & Thompson, P. (2015). FRI-10 MITOMYCIN-C: HISTORICAL ASPECTS OF THE DISCOVERY OF MOST COMMONLY USED CHEMOTHERAPY AGENT IN UROLOGY. Journal of Urology, 193(4S). [Link]

-

Bradner, W. T. (2001). Mitomycin C: A clinical update. ResearchGate. [Link]

-

Crooke, S. T., & Bradner, W. T. (1976). Mitomycin-C in breast cancer. Cancer Treatment Reviews, 3(3), 121-139. [Link]

-

Orlemans, E. O., et al. (1989). Synthesis, mechanism of action, and biological evaluation of mitosenes. Journal of Medicinal Chemistry, 32(7), 1612-1620. [Link]

-

Cera, C., et al. (1989). DNA cross-linking by intermediates in the mitomycin activation cascade. Biochemistry, 28(13), 5665-5669. [Link]

-

Iyengar, B. S., Remers, W. A., & Bradner, W. T. (1985). Synthesis and biological activity of 6-substituted mitosene analogs of the mitomycins. Journal of Medicinal Chemistry, 28(7), 921-926. [Link]

-

PubChem. 1,2-cis-1-Hydroxy-2,7-diamino-mitosene. pubchem.ncbi.nlm.nih.gov. [Link]

-

Rockwell, S., Sartorelli, A. C., & Kennedy, K. A. (1994). Mitomycin C: a prototype bioreductive agent. Oncology Research, 6(10-11), 501-508. [Link]

-

Johns Hopkins Medicine. Leaders in Cancer Drug Discovery. hopkinsmedicine.org. [Link]

-

Cleanchem. cis-1-Hydroxy-2,7-diamino Mitosene. cleanchem.com. [Link]

-

Guainazzi, A., Schärer, O. D., & Jiricny, J. (2012). Formation and Repair of Interstrand Cross-Links in DNA. Chemistry & Biodiversity, 9(10), 2154-2182. [Link]

-

Paz, M. M. (2013). Probing the Mechanism of DNA Protein Crosslink Formation by Aziridinomitosenes Through the Selective Precipitation of Protein Sa. ScholarWorks. [Link]

-

Gustafson, D. L., et al. (1998). Inhibition of DNA Cross-linking by Mitomycin C by Peroxidase-mediated Oxidation of Mitomycin C Hydroquinone. ResearchGate. [Link]

-

Urakawa, C., Nakano, K., & Imai, R. (1980). Synthesis and biological activities of 7-alkoxymitosanes. The Journal of Antibiotics, 33(8), 804-809. [Link]

-

Kinoshita, S., et al. (1971). Mitomycin derivatives. 1. Preparation of mitosane and mitosene compounds and their biological activities. Journal of Medicinal Chemistry, 14(2), 103-109. [Link]

-

Paz, M. M., et al. (2000). Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C. Chemical Research in Toxicology, 13(7), 633-640. [Link]

-

Paz, M. M., & Pritsos, C. A. (2008). Reaction of reductively activated mitomycin C with aqueous bicarbonate: Isolation and characterization of an oxazolidinone derivative of cis-1-hydroxy-2,7-diaminomitosene. ResearchGate. [Link]

Sources

- 1. auajournals.org [auajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Mitomycin C - Wikipedia [en.wikipedia.org]

- 4. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]

- 5. Mitomycin-C in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. urology-textbook.com [urology-textbook.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Mitomycin C: a prototype bioreductive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 14. researchgate.net [researchgate.net]

- 15. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 6-substituted mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antineoplastic activity of mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, mechanism of action, and biological evaluation of mitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Mitomycin derivatives. 1. Preparation of mitosane and mitosene compounds and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. | Semantic Scholar [semanticscholar.org]

- 25. DNA cross-linking by intermediates in the mitomycin activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Reductive activation of mitomycins A and C by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 1,2-cis-1-Hydroxy-2,7-diamino-mitosene | C14H16N4O5 | CID 5288782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. scbt.com [scbt.com]

An In-Depth Technical Guide to the Biological Activity of 1-Hydroxy-2,7-diamino Mitosene

This guide provides a comprehensive technical overview of 1-Hydroxy-2,7-diamino Mitosene, a key metabolite of the clinical anticancer agent Mitomycin C. For researchers, scientists, and drug development professionals, this document synthesizes the foundational principles of mitosene bioactivity and furnishes detailed protocols for its empirical investigation. While specific biological data for this particular mitosene is not extensively available in public literature, this guide establishes a robust framework for its study, grounded in the well-elucidated mechanism of the mitosene class of compounds.

Introduction: The Context of a Clinically Relevant Metabolite

1-Hydroxy-2,7-diamino Mitosene is a derivative of Mitomycin C, a potent antitumor antibiotic used in the treatment of various solid tumors.[1] The biological activity of Mitomycin C is not inherent to the parent molecule but is a consequence of its metabolic transformation into reactive mitosenes within the body.[2] This transformation, known as bioreductive activation, is particularly favored in the hypoxic environments characteristic of solid tumors.[3] 1-Hydroxy-2,7-diamino Mitosene is one of the products of this activation process.[2]

Understanding the biological activity of this specific mitosene is crucial for a complete comprehension of Mitomycin C's pharmacology, including its efficacy and toxicity profile. This guide will delve into the postulated mechanism of action of 1-Hydroxy-2,7-diamino Mitosene, its expected biological effects based on structure-activity relationships within the mitosene family, and provide detailed, field-proven protocols for its comprehensive biological evaluation.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of 1-Hydroxy-2,7-diamino Mitosene is fundamental for its scientific investigation.

| Property | Value | Source |

| Chemical Structure | (See Figure 1) | |

| Molecular Formula | C₁₄H₁₆N₄O₅ | [4][5] |

| Molecular Weight | 320.30 g/mol | [4][5] |

| Synonyms | cis-1-Hydroxy-2,7-diamino Mitosene, Mitomycin Impurity 5 | [4] |

| CAS Number | 98462-75-0 (cis-isomer) | [4] |

| 99745-88-7 (trans-isomer) | [6] |

Figure 1: Chemical Structure of 1-Hydroxy-2,7-diamino Mitosene

Postulated Mechanism of Action: Bioreductive Activation and DNA Alkylation

The antitumor activity of mitosenes is contingent upon their conversion to highly reactive electrophiles that can alkylate and, in many cases, cross-link DNA, leading to inhibition of DNA replication and ultimately, cell death.[7] This process is initiated by the reduction of the quinone moiety of the mitosene core.

The Bioreductive Activation Cascade

The activation of mitosenes is a multi-step process that can be catalyzed by various intracellular reductases, such as NADPH:cytochrome P450 reductase.[5] The hypoxic conditions often found in solid tumors favor this reductive activation, providing a degree of tumor selectivity.[3]

Diagram 1: Postulated Bioreductive Activation Pathway.

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the mitosene core significantly influence its biological activity.

-

C1 Position: The presence of a good leaving group at the C1 position is critical for bifunctional alkylation and potent antitumor activity.[4] In 1-Hydroxy-2,7-diamino Mitosene, the hydroxyl group can be protonated and lost as water, particularly after the quinone reduction enhances electron density in the indole ring system, thus unmasking an electrophilic center for DNA alkylation.

-

C2 and C7 Amino Groups: The diamino substitution at C2 and C7 is a key feature resulting from the metabolism of Mitomycin C. The 2,7-diaminomitosene (2,7-DAM) core has been shown to be a major metabolite.[8] While 2,7-DAM itself can alkylate DNA, its adducts are reported to be less toxic and non-mutagenic compared to those of Mitomycin C.[8] The binding of 2,7-DAM to DNA is influenced by pH, with protonation of the 2-amino group contributing to electrostatic interactions.[9]

Expected Biological Activities and Comparative Context

While direct experimental data for 1-Hydroxy-2,7-diamino Mitosene is scarce, its biological activity can be inferred from its structural relationship to Mitomycin C and other characterized mitosenes.

| Compound | Key Structural Features | Expected Biological Activity |

| Mitomycin C | Aziridine ring at C1/C2, Methoxy at C9a, Carbamate at C10 | Potent cytotoxic agent, efficient DNA interstrand cross-linker after activation.[1] |

| 2,7-Diaminomitosene | Lacks the aziridine ring of Mitomycin C. | Forms monofunctional DNA adducts; reported to be non-toxic and non-mutagenic.[8] |

| 1-Hydroxy-2,7-diamino Mitosene | 2,7-diamino core with a hydroxyl group at C1. | Expected to be cytotoxic, with activity dependent on the efficiency of the C1-hydroxyl group as a leaving group for DNA alkylation. Its potency is likely to be less than that of Mitomycin C due to the absence of the highly reactive aziridine ring, but potentially greater than 2,7-diaminomitosene due to the potential for bifunctional alkylation. |

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-Hydroxy-2,7-diamino Mitosene, a series of well-established assays should be performed. The following protocols are provided as a guide for researchers.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-Hydroxy-2,7-diamino Mitosene in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

DNA Interstrand Cross-linking (ICL) Assay (Modified Alkaline Comet Assay)

This assay specifically measures the formation of DNA interstrand cross-links, a hallmark of mitosene activity.

Diagram 2: Workflow for the Modified Alkaline Comet Assay.

Protocol:

-

Cell Treatment: Treat cells with 1-Hydroxy-2,7-diamino Mitosene for a defined period (e.g., 24 hours).

-

Induction of Secondary DNA Damage: After treatment, induce a fixed level of DNA strand breaks using a calibrated dose of ionizing radiation (e.g., 2-5 Gy) or a short treatment with H₂O₂.

-

Cell Embedding: Embed the cells in low-melting-point agarose on microscope slides.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA, followed by electrophoresis.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (tail moment) using appropriate software. A decrease in tail moment compared to the radiation/H₂O₂-only control indicates the presence of interstrand cross-links.[10]

Cell Cycle Analysis by Flow Cytometry

This method assesses the effect of the compound on the progression of cells through the different phases of the cell cycle.

Diagram 3: Workflow for Cell Cycle Analysis.

Protocol:

-

Cell Treatment: Treat cells with 1-Hydroxy-2,7-diamino Mitosene at concentrations around the IC₅₀ value for 24-48 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Conclusion and Future Directions

1-Hydroxy-2,7-diamino Mitosene, as a key metabolite of Mitomycin C, warrants further investigation to fully elucidate its contribution to the parent drug's activity and toxicity. Based on established structure-activity relationships for mitosenes, it is hypothesized that this compound possesses bioreductive-dependent cytotoxic and DNA-damaging properties.

The immediate future direction for research on this compound should be the systematic application of the protocols detailed in this guide to generate robust, quantitative data on its biological activity. Specifically, head-to-head comparisons with Mitomycin C and 2,7-diaminomitosene are essential to precisely position its activity within the mitosene family. Further studies could also explore its efficacy in in vivo tumor models and investigate the specific DNA adducts it forms. Such research will not only illuminate the complex pharmacology of Mitomycin C but also contribute to the broader understanding of bioreductive drug design.

References

-

PubChem. (n.d.). 1,2-cis-1-Hydroxy-2,7-diamino-mitosene. Retrieved January 14, 2026, from [Link]

- Orlemans, E. O., Verboom, W., Scheltinga, M. W., Reinhoudt, D. N., Lelieveld, P., Fiebig, H. H., Winterhalter, B. R., Double, J. A., & Bibby, M. C. (1989). Synthesis, mechanism of action, and biological evaluation of mitosenes. Journal of Medicinal Chemistry, 32(7), 1612–1620.

- Tomasz, M., & Palom, Y. (1997). The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity. Pharmacology & Therapeutics, 76(1-3), 73–87.

- Paz, M. M., & Pritsos, C. A. (2012). The Molecular Toxicology of Mitomycin C. In Advances in Molecular Toxicology (Vol. 6, pp. 243–299). Elsevier.

- Kumar, G. S., Musser, S. M., & Tomasz, M. (2005). DNA adduct of the mitomycin C metabolite 2,7-diaminomitosene is a nontoxic and nonmutagenic DNA lesion in vitro and in vivo. Chemical Research in Toxicology, 18(2), 213–223.

- Kennedy, K. A., Sligar, S. G., Polomski, L., & Sartorelli, A. C. (1982). Metabolic activation of mitomycin C by liver microsomes and nuclei. Biochemical Pharmacology, 31(11), 2011–2016.

- Tomasz, M. (1995). Mitomycin C: small, fast and deadly (but very selective). Chemistry & Biology, 2(9), 575–579.

- Rockwell, S., Sartorelli, A. C., & Kennedy, K. A. (1988). Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. Journal of the National Cancer Institute, 80(10), 752–756.

- Iyengar, B. S., Dorr, R. T., Remers, W. A., & Kowal, C. D. (1988). Nucleotide derivatives of 2,7-diaminomitosene. Journal of Medicinal Chemistry, 31(8), 1579–1585.

- Olijslagers, M., et al. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 817, 101-11.

- Kumar, G. S., Lipman, R., & Tomasz, M. (1997). 2,7-Diaminomitosene, a Monofunctional Mitomycin C Derivative, Alkylates DNA in the Major Groove. Structure and Base-Sequence Specificity of the DNA Adduct and Mechanism of the Alkylation. Journal of the American Chemical Society, 119(30), 7007-7016.

- Iyengar, B. S., Sami, S. M., Remers, W. A., Bradner, W. T., & Schurig, J. E. (1988). Preparation and antitumor activity of new mitomycin A analogues. Journal of Medicinal Chemistry, 31(8), 1579-85.

- Bradner, W. T., Remers, W. A., & Vyas, D. M. (1989). Structure-activity Comparison of Mitomycin C and Mitomycin A Analogues (Review). Anticancer Research, 9(4), 1095-1099.

- Kumar, G. S., & Tomasz, M. (1996). Solution structure of a guanine-N7-linked complex of the mitomycin C metabolite 2,7-diaminomitosene and DNA. Basis of sequence selectivity. Biochemistry, 35(47), 14949-14960.

- Hodges, J. C., Remers, W. A., & Bradner, W. T. (1981). Synthesis and antineoplastic activity of mitosene analogues of the mitomycins. Journal of Medicinal Chemistry, 24(10), 1184-1191.

- Kumar, G. S., & Tomasz, M. (1995). Binding of 2,7-diaminomitosene to DNA: model for the precovalent recognition of DNA by activated mitomycin C. Biochemistry, 34(8), 2662–2671.

- Verweij, J., & Pinedo, H. M. (1990).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive metabolism and alkylating activity of mitomycin C induced by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antineoplastic activity of mitosene analogues of the mitomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of mitomycin C by liver microsomes and nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity comparison of mitomycin C and mitomycin A analogues (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mitomycin bioreductive antitumor agents: cross-linking and alkylation of DNA as the molecular basis of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA adduct of the mitomycin C metabolite 2,7-diaminomitosene is a nontoxic and nonmutagenic DNA lesion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of 2,7-diaminomitosene to DNA: model for the precovalent recognition of DNA by activated mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Hydroxy-2,7-diamino Mitosene: From Bioreductive Activation to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Potent Mitomycin C Metabolite

1-Hydroxy-2,7-diamino Mitosene is a critical, highly reactive metabolite of the clinically utilized anticancer agent, Mitomycin C.[1] As a member of the mitosene class of compounds, its formation through the bioreductive activation of Mitomycin C is paramount to the drug's cytotoxic effects against a range of solid tumors.[2] This guide provides a comprehensive technical overview of 1-Hydroxy-2,7-diamino Mitosene, detailing its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies crucial for its study. Understanding the nuances of this molecule is essential for researchers aiming to harness its therapeutic potential and develop next-generation bioreductive drugs with enhanced efficacy and selectivity.

Chemical Structure and Physicochemical Properties

1-Hydroxy-2,7-diamino Mitosene possesses a tricyclic core structure, which is fundamental to its biological activity. It exists as both cis and trans isomers, arising from the stereochemistry at the C1 and C2 positions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₄O₅ | [3] |

| Molecular Weight | 320.30 g/mol | [3] |

| IUPAC Name (cis-isomer) | [(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate | [4] |

| CAS Number (cis-isomer) | 98462-75-0 | [5] |

| CAS Number (trans-isomer) | 99745-88-7 | [6] |

| CAS Number (Mixture) | 1192552-64-9 | [3] |

| Predicted pKa | 13.10 ± 0.50 | |

| Solubility | Soluble in DMSO and Methanol |

The presence of hydroxyl and amino groups, along with the quinone moiety, dictates its solubility, stability, and reactivity. The yield of 1-Hydroxy-2,7-diamino Mitosene from the reduction of Mitomycin C is notably pH-dependent, with increased formation observed under alkaline conditions.[7]

The Cornerstone of Cytotoxicity: Mechanism of Action

The anticancer activity of 1-Hydroxy-2,7-diamino Mitosene is intrinsically linked to its ability to function as a potent DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links. This process is initiated by the bioreductive activation of its parent compound, Mitomycin C.

Bioreductive Activation of Mitomycin C

Mitomycin C itself is a prodrug that requires enzymatic reduction to become a biologically active alkylating agent.[8] This activation is preferentially carried out in the hypoxic environments characteristic of solid tumors by various reductase enzymes, including NADPH-cytochrome P-450 reductase.[2][7] The reduction of the quinone ring of Mitomycin C initiates a cascade of reactions, leading to the formation of several mitosene metabolites, including 1-Hydroxy-2,7-diamino Mitosene.[7]

Caption: Bioreductive activation pathway of Mitomycin C to 1-Hydroxy-2,7-diamino Mitosene.

DNA Interstrand Cross-linking

Following its formation, 1-Hydroxy-2,7-diamino Mitosene acts as a bifunctional alkylating agent. It forms covalent bonds with the N7 position of guanine residues on opposite strands of the DNA double helix, creating an interstrand cross-link.[9] This lesion physically prevents the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptosis and cell death.

Caption: Simplified workflow of DNA interstrand cross-linking by 1-Hydroxy-2,7-diamino Mitosene.

Experimental Protocols

Laboratory Synthesis and Purification

Objective: To generate and purify 1-Hydroxy-2,7-diamino Mitosene from Mitomycin C via enzymatic reductive activation.

Materials:

-

Mitomycin C

-

NADPH-cytochrome P-450 reductase

-

Xanthine oxidase

-

NADPH

-

Hypoxanthine

-

Phosphate buffer (pH 7.4)

-

Deoxygenated water

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Protocol:

-

Reaction Setup: In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing Mitomycin C, NADPH (for NADPH-cytochrome P-450 reductase) or hypoxanthine (for xanthine oxidase), and the respective enzyme in deoxygenated phosphate buffer (pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by observing the color change of the solution and by taking aliquots for HPLC analysis at different time points.

-

Reaction Quenching: Once the desired conversion is achieved, quench the reaction by exposing it to air (oxygen) and placing it on ice.

-

Purification by HPLC:

-

Filter the reaction mixture to remove any precipitated protein.

-

Inject the filtrate onto a C18 reverse-phase HPLC column.

-

Elute the metabolites using a gradient of water (with 0.1% TFA) and acetonitrile.

-

Monitor the elution profile at a suitable wavelength (e.g., 310 nm for mitosenes).

-

Collect the fractions corresponding to the cis and trans isomers of 1-Hydroxy-2,7-diamino Mitosene.[7]

-

-

Characterization and Storage:

-

Confirm the identity of the purified isomers using mass spectrometry.

-

Lyophilize the purified fractions to obtain the product as a solid.

-

Store the purified compound at -80°C under an inert atmosphere to prevent degradation.

-

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of 1-Hydroxy-2,7-diamino Mitosene against various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium

-

96-well plates

-

1-Hydroxy-2,7-diamino Mitosene stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-Hydroxy-2,7-diamino Mitosene in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Mitomycin C).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment: Add the MTT reagent to each well and incubate for a few hours until formazan crystals form. Solubilize the formazan crystals with a suitable solvent.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Perspectives and Drug Development

1-Hydroxy-2,7-diamino Mitosene represents a key pharmacophore for the development of novel anticancer agents. Its preferential activation in hypoxic tumor environments offers a therapeutic window for selective cancer cell killing.[8] Future research efforts are likely to focus on:

-

Synthesis of Analogs: Designing and synthesizing analogs of 1-Hydroxy-2,7-diamino Mitosene with improved stability, enhanced cytotoxicity, and a broader therapeutic index.

-

Targeted Delivery: Developing drug delivery systems that can specifically release Mitomycin C or its active metabolites at the tumor site, thereby minimizing systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of 1-Hydroxy-2,7-diamino Mitosene or its precursors with other anticancer therapies, such as radiation or immunotherapy.

Conclusion

1-Hydroxy-2,7-diamino Mitosene is a pivotal molecule in the field of cancer chemotherapy. A thorough understanding of its chemical properties, mechanism of action, and the methodologies for its study is indispensable for researchers and drug development professionals. The insights provided in this guide aim to facilitate further exploration of this potent mitosene and to accelerate the development of more effective and safer bioreductive anticancer drugs.

References

-

Pan, S. S., Andrews, P. A., Glover, C. J., & Bachur, N. R. (1984). Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase. Journal of Biological Chemistry, 259(2), 959-966. [Link]

-

Orlemans, E. O., Verboom, W., Scheltinga, M. W., Reinhoudt, D. N., Lelieveld, P., Fiebig, H. H., ... & Bibby, M. C. (1989). Synthesis, mechanism of action, and biological evaluation of mitosenes. Journal of Medicinal Chemistry, 32(7), 1612-1620. [Link]

-

Paz, M. M. (2009). Reductive activation of mitomycin C by thiols: kinetics, mechanism, and biological implications. Chemical research in toxicology, 22(10), 1663-1668. [Link]

-

Grokipedia. Mitosene. [Link]

-

Schiltz, P., & Kohn, H. (1993). Studies on the reactivity of reductively activated mitomycin C. Journal of the American Chemical Society, 115(23), 10510–10518. [Link]

-

Paz, M. M., & Pritsos, C. A. (2012). The molecular toxicology of mitomycin C. In Advances in Molecular Toxicology (Vol. 6, pp. 243-299). Elsevier. [Link]

-

Sartorelli, A. C. (1982). Mitomycin C as a prototype bioreductive alkylating agent: in vitro studies of metabolism and cytotoxicity. International Journal of Radiation OncologyBiologyPhysics, 8(3-4), 753-755. [Link]

-

Suneel, M., et al. (2021). Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study. Bioorganic & Medicinal Chemistry Letters, 32, 127699. [Link]

-

Al-Ostoot, F. H., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 34(3), 101882. [Link]

-

Lee, J. H., et al. (2014). Synthesis-enabled probing of mitosene structural space leads to improved IC₅₀ over mitomycin C. ACS chemical biology, 9(10), 2243-2248. [Link]

-

PubChem. 1,2-cis-1-Hydroxy-2,7-diamino-mitosene. [Link]

-

HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000630). [Link]

-

ACS Publications. Synthesis and antineoplastic activity of mitosene analogs of the mitomycins. [Link]

-

RCSB PDB. 1JO1: N7-Guanine Adduct of 2,7-diaminomitosene with DNA. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Subramaniam, G., et al. (2001). Solution structure of a guanine-N7-linked complex of the mitomycin C metabolite 2,7-diaminomitosene and DNA. Basis of sequence selectivity. Biochemistry, 40(35), 10522-10532. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

El-Sayed, M. A., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. ACS omega. [Link]

-

Nguyen, T. T., et al. (2016). The Chemistry and Biological Activities of Mimosine: A Review. Phytotherapy research : PTR, 30(8), 1230–1242. [Link]

-

Gilson. TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. [Link]

-

Tomasz, M. (1995). Mitomycin C: small, fast and deadly (but very selective). Chemistry & biology, 2(9), 575-579. [Link]

-

Paz, M. M. (2011). Cyclic imines: chemistry and mechanism of action: a review. Marine drugs, 9(11), 2256-2277. [Link]

-

Guainazzi, A., Schärer, O. D., & Jiricny, J. (2013). Formation and Repair of Interstrand Cross-Links in DNA. In DNA Repair (pp. 221-252). Cold Spring Harbor Laboratory Press. [Link]

-

McHugh, P. J., Spanswick, V. J., & Hartley, J. A. (2001). DNA interstrand crosslink repair in mammalian cells: step by step. The Biochemical journal, 358(Pt 3), 561–570. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive activation of mitomycins A and C by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1-Hydroxy-2,7-diamino Mitosene

This guide provides a detailed examination of the molecular mechanism of 1-Hydroxy-2,7-diamino Mitosene and its closely related, extensively studied precursor, 2,7-diaminomitosene (2,7-DAM). As the major metabolite of the frontline chemotherapeutic agent Mitomycin C (MC), understanding the action of this mitosene is critical for researchers in oncology, pharmacology, and drug development.[1] We will dissect its journey from an inert molecule to a DNA-alkylating agent, clarifying its distinct properties that set it apart from its potent parent compound.

The Genesis of a Metabolite: From Mitomycin C to a Mitosene

1-Hydroxy-2,7-diamino Mitosene belongs to the mitosene class of compounds, which are structurally related to the potent antitumor antibiotic Mitomycin C (MC).[2] Specifically, 2,7-DAM is the primary metabolite of MC found in tumor cells following reductive metabolism.[3][4] This metabolic conversion is not a trivial step; it fundamentally alters the molecule's structure by removing the aziridine ring, a key functional group for the cross-linking activity of MC.[5] This structural change transforms a bifunctional DNA cross-linking agent into a monofunctional alkylator, a critical distinction that dictates its ultimate biological effect.[1][5] While 1-Hydroxy-2,7-diamino Mitosene is a further derivative, its core mechanism is rooted in the well-documented pathway of 2,7-DAM.

Bioreductive Activation: The Ignition Key for Activity

Like its parent compound, 1-Hydroxy-2,7-diamino Mitosene is a prodrug that requires enzymatic reduction to exert its biological activity.[2][6] This process, known as bioreductive activation, is a cornerstone of its mechanism and a feature of many quinone-containing antitumor agents.[7]

The Central Role of DT-Diaphorase

The primary enzyme responsible for this activation is NAD(P)H:(quinone acceptor) oxidoreductase, commonly known as DT-diaphorase (DTD).[8][9] This obligate two-electron reductase converts the stable quinone moiety of the mitosene into a highly reactive hydroquinone.[8] This conversion is the essential "on-switch" that primes the molecule for its subsequent interaction with DNA.

The tumor microenvironment often presents conditions that favor this reductive activation. Specifically:

-

Hypoxia: While DTD can activate mitomycins under aerobic conditions, the overall activation of these compounds is more efficient under the hypoxic (low oxygen) conditions often found in solid tumors.[6][10]

-

Acidic pH: The enzymatic activity of DTD and the subsequent DNA alkylation are significantly enhanced at a lower pH.[8][11] This is particularly relevant as the tumor microenvironment is often more acidic than healthy tissue.

The dependence on DTD and the favorable conditions within tumors provide a basis for selective tumor targeting. Tumors with high expression levels of DTD may be particularly susceptible to mitosene-based therapies.[8][9]

Caption: Reductive activation of the mitosene quinone by DT-Diaphorase.

The Molecular Target: A Unique Interaction with DNA

Once activated, the mitosene hydroquinone becomes a potent electrophile, ready to react with nucleophilic sites on cellular macromolecules. Its primary target is DNA.[3][5]

A Shift in Alkylation Strategy: Major vs. Minor Groove

The interaction of 2,7-DAM with DNA is fundamentally different from that of Mitomycin C.

-

Alkylation Site: Activated 2,7-DAM alkylates the N7 position of guanine .[4][12]

-

Groove Specificity: The adduct is formed in the major groove of the DNA double helix.[5][12]

This is a remarkable mechanistic switch. The removal of the aziridine ring redirects the alkylating activity of the C10 carbamate from the N2 of guanine in the minor groove (the target of MC) to the N7 of guanine in the major groove.[5] The resulting 2,7-DAM molecule aligns itself within the major groove without causing significant distortion to the overall B-DNA structure.[12]

-

Sequence Selectivity: This alkylation is not random. 2,7-DAM shows a marked preference for guanines located within (G)n tracts (sequences of consecutive guanines).[5] This selectivity is thought to be driven by the sequence-specific electrostatic potential of the DNA major groove.[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, mechanism of action, and biological evaluation of mitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA adduct of the mitomycin C metabolite 2,7-diaminomitosene is a nontoxic and nonmutagenic DNA lesion in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of a major DNA adduct of the mitomycin metabolite 2,7-diaminomitosene in EMT6 mouse mammary tumor cells treated with mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitomycin-C as a prototype bioreductive alkylating agent: in vitro studies of metabolism and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential bioreductive alkylating agents. 1. Benzoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioreductive activation of mitomycin C by DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DT-diaphorase in activation and detoxification of quinones. Bioreductive activation of mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of NAD(P)H:(quinone acceptor) oxidoreductase (DT-diaphorase) in activation of mitomycin C under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of NAD(P)H:(quinone acceptor) oxidoreductase (DT-diaphorase) in activation of mitomycin C under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solution structure of a guanine-N7-linked complex of the mitomycin C metabolite 2,7-diaminomitosene and DNA. Basis of sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Hydroxy-2,7-diamino Mitosene in the Metabolic Labyrinth of Mitomycin C

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Mitomycin C (MMC), a potent antitumor antibiotic, has been a cornerstone of various chemotherapy regimens for decades. Its efficacy is contingent upon a complex intracellular metabolic activation, a process that transforms the relatively benign prodrug into a highly reactive bifunctional alkylating agent. This guide provides an in-depth exploration of the metabolic cascade of MMC, with a particular focus on the formation, chemical nature, and biological significance of a key intermediate: 1-Hydroxy-2,7-diamino mitosene. We will dissect the enzymatic landscape governing its generation, elucidate its role in the broader context of MMC-induced cytotoxicity, and provide detailed, field-proven methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unravel the intricacies of MMC metabolism and leverage this understanding for the advancement of cancer therapeutics.

Introduction: The Bioreductive Paradigm of Mitomycin C

Mitomycin C's journey from a stable prodrug to a DNA cross-linking agent is a fascinating example of bioreductive activation.[1][2] This process is preferentially initiated under the hypoxic conditions often prevalent in solid tumors, providing a theoretical basis for its selective tumor cytotoxicity.[1][2][3] The core of this activation is the reduction of MMC's quinone moiety, a transformation catalyzed by a suite of intracellular reductases. This initial reduction is the gateway to a cascade of chemical rearrangements, ultimately yielding reactive species capable of alkylating DNA.[4][5] Understanding the nuances of this metabolic pathway, including the formation and fate of its various intermediates, is paramount for optimizing MMC therapy and developing novel bioreductive drugs.

The Enzymatic Orchestra of Mitomycin C Metabolism

The metabolic activation of MMC is not a monolithic process but rather a symphony conducted by multiple enzymatic players, each with its own substrate affinities and dependencies on the cellular microenvironment. The two principal conductors of this orchestra are NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase) and NADPH:cytochrome P-450 reductase.[6]

-

DT-Diaphorase (NQO1): This two-electron reductase directly reduces the quinone of MMC to a hydroquinone.[7] The activity of DT-diaphorase is notably pH-dependent, with enhanced MMC metabolism observed at lower pH values.[2][7][8][9] This is a crucial consideration, as the tumor microenvironment is often acidic.

-

NADPH:cytochrome P-450 Reductase: This one-electron reductase generates a semiquinone radical intermediate.[10] Under aerobic conditions, this radical can participate in futile redox cycling, generating reactive oxygen species (ROS). However, under the hypoxic conditions of many tumors, the semiquinone can be further reduced to the hydroquinone, funneling it into the DNA alkylation pathway.[5]

The interplay between these and other reductases, influenced by factors such as oxygen tension and intracellular pH, dictates the metabolic fate of MMC and, consequently, its cytotoxic output.[10][11]

The Metabolic Crossroads: Formation of 1-Hydroxy-2,7-diamino Mitosene and Other Key Metabolites

The reduction of MMC's quinone ring is the committed step, leading to a cascade of spontaneous chemical transformations. The resulting hydroquinone is unstable and undergoes the elimination of the C9a methoxy group to form a vinylogous quinone methide. This is a critical juncture where the pathway can diverge, leading to the formation of several key mitosenes.

Under anaerobic conditions, and catalyzed by enzymes like NADPH-cytochrome P-450 reductase and xanthine oxidase, MMC is metabolized to several key products, including 1,2-cis- and trans-2,7-diamino-1-hydroxymitosene and 2,7-diaminomitosene.[10] The relative amounts of these metabolites are significantly influenced by pH. At a lower pH of 6.5, 2,7-diaminomitosene is the predominant metabolite. As the pH increases from 6.8 to 8.0, the formation of cis- and trans-2,7-diamino-1-hydroxymitosene increases, while the production of 2,7-diaminomitosene decreases.[10]

Figure 2: Experimental workflow for the in vitro metabolism of Mitomycin C using liver microsomes.

HPLC-MS/MS Analysis of Mitomycin C and its Metabolites

This method provides a sensitive and specific means of separating and quantifying MMC and its metabolites.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic metabolites.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM): Set up transitions for MMC and its expected metabolites (e.g., 1-Hydroxy-2,7-diamino mitosene and 2,7-diaminomitosene). The precursor and product ions will need to be optimized for the specific instrument.

Sample Preparation: As described in the in vitro metabolism protocol.

Protocol:

-

Equilibrate Column: Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject Sample: Inject the prepared supernatant from the metabolism assay.

-

Chromatographic Separation: Run the gradient elution program to separate the compounds.

-

Mass Spectrometric Detection: Detect the eluting compounds using the optimized MRM transitions.

-

Quantification: Quantify the analytes by comparing their peak areas to those of a standard curve prepared with authentic standards.

Comet Assay for Detection of Mitomycin C-Induced DNA Cross-links

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.

Principle: DNA cross-links impede the migration of DNA fragments in an electric field. By inducing a known amount of random DNA strand breaks (e.g., with radiation or H₂O₂), the extent of cross-linking can be quantified by the reduction in the "comet tail" length.

Protocol Outline:

-

Cell Treatment: Treat cells with Mitomycin C for the desired time.

-

Harvest and Embed Cells: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the nuclear DNA.

-

Induce Strand Breaks: Expose the slides to a controlled dose of X-rays or treat with H₂O₂ to introduce random strand breaks.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment (a measure of DNA migration) using appropriate software. A decrease in the tail moment compared to the control (strand break induction only) indicates the presence of DNA cross-links.

Conclusion: A Path Forward

The metabolic activation of Mitomycin C is a finely tuned process with significant implications for its therapeutic efficacy. The formation of 1-Hydroxy-2,7-diamino mitosene, while potentially representing a detoxification pathway, underscores the complexity of MMC's intracellular fate. A thorough understanding of the enzymatic players, the influence of the tumor microenvironment, and the relative biological activities of the various metabolites is crucial for the rational design of new bioreductive drugs and for the optimization of existing therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to further explore the fascinating and clinically relevant world of Mitomycin C metabolism.

References

-

Differential Toxicity of DNA Adducts of Mitomycin C. PubMed Central. ([Link])

-

Reductive activation pathways of Mitomycin C. ResearchGate. ([Link])

-

Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. PubMed. ([Link])

-

pH-dependent inactivation of DT-diaphorase by mitomycin C and porfiromycin. PubMed. ([Link])

-

Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase. PubMed. ([Link])

-

Generation of reactive oxygen radicals through bioactivation of mitomycin antibiotics. PubMed. ([Link])

-

Reduction/oxidation pathways of the mitomycins. ResearchGate. ([Link])

-

Formation of a major DNA adduct of the mitomycin metabolite 2,7-diaminomitosene in EMT6 mouse mammary tumor cells treated with mitomycin C. PubMed. ([Link])

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. ([Link])

-

DT-diaphorase in activation and detoxification of quinones. Bioreductive activation of mitomycin C. PubMed. ([Link])

-

Metabolism of mitomycin C by DT-diaphorase: role in mitomycin C-induced DNA damage and cytotoxicity in human colon carcinoma cells. PubMed. ([Link])

-

A Beginner's Guide To COMET Assay. Genetic Education. ([Link])

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. ([Link])

-

Validation of an HPLC-MS/MS and Wipe Procedure for Mitomycin C Contamination. PubMed Central. ([Link])

-

Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. [PDF]. ([Link])

-

Comet Assay Protocol. McGill University. ([Link])

-

DT-diaphorase as a critical determinant of sensitivity to mitomycin C in human colon and gastric carcinoma cell lines. PubMed. ([Link])

-

Enzymology of mitomycin C metabolic activation in tumour tissue: implications for enzyme-directed bioreductive drug development. PubMed. ([Link])

-

Validation of an HPLC-MS/MS and wipe procedure for mitomycin C contamination. PubMed. ([Link])

-

Role of NAD(P)H:(quinone acceptor) oxidoreductase (DT-diaphorase) in activation of mitomycin C under acidic conditions. PubMed. ([Link])

-

[Determination of mitomycin C in rabbit plasma by ultra-high performance liquid chromatography-tandem mass spectrometry]. ResearchGate. ([Link])

-

Current Issues in the Enzymology of Mitomycin C Metabolic Activation. PubMed. ([Link])

-

DNA alkylation by enzyme-activated mitomycin C. PubMed. ([Link])

-

Graphviz tutorial. YouTube. ([Link])

-

Validation of the in vitro comet assay for DNA cross-links and altered bases detection. PubMed Central. ([Link])

-

Plasma Mitomycin C concentrations determined by HPLC coupled to solid-phase extraction. ResearchGate. ([Link])

-

Cytotoxicity,crosslinking and biological activity of three mitomycins. PubMed Central. ([Link])

-

Half-maximal inhibitory concentration (IC50) values for mitomycin C... ResearchGate. ([Link])

-

Activation of mitomycin C by NADPH:cytochrome P-450 reductase. PubMed. ([Link])

-

Relative Toxicities of DNA Cross-Links and Monoadducts: New Insights from Studies of Decarbamoyl Mitomycin C and Mitomycin C. ResearchGate. ([Link])

Sources

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 7. scribd.com [scribd.com]

- 8. Metabolic activation of mitomycin C by liver microsomes and nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 10. Reductive activation of mitomycin C and mitomycin C metabolites catalyzed by NADPH-cytochrome P-450 reductase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 1-Hydroxy-2,7-diamino Mitosene

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of 1-Hydroxy-2,7-diamino Mitosene, a key metabolite of the potent antineoplastic agent Mitomycin C. While direct cytotoxicity data for this specific mitosene is not extensively published, this document synthesizes the known mechanisms of the parent compound and related mitosenes to propose a robust, scientifically-grounded methodology for its evaluation.

Introduction: The Significance of 1-Hydroxy-2,7-diamino Mitosene

Mitomycin C (MMC) is a clinically utilized bioreductive alkylating agent effective against a range of solid tumors.[1][2] Its therapeutic action is not inherent but requires intracellular reductive activation to generate highly reactive metabolites known as mitosenes.[3][4] These mitosenes, including 1-Hydroxy-2,7-diamino Mitosene, are the ultimate effectors of cytotoxicity, primarily through the induction of DNA interstrand cross-links, which inhibit DNA replication and trigger apoptosis.[5][6]

1-Hydroxy-2,7-diamino Mitosene is recognized as a metabolite and degradation product of Mitomycin C.[7][8][9] Understanding its specific contribution to the overall cytotoxic profile of Mitomycin C is crucial for a complete understanding of the drug's efficacy and for the rational design of novel, more selective bioreductive anticancer agents.[10] This guide outlines the essential experimental workflows to characterize the in vitro cytotoxicity of this important molecule.

Proposed Mechanism of Action and Rationale for In Vitro Testing

The cytotoxic activity of mitosenes is predicated on their ability to act as bifunctional alkylating agents.[11] The proposed mechanism, which forms the basis for the experimental design detailed herein, involves several key steps:

-

Bioreductive Activation: Mitomycin C undergoes a one- or two-electron reduction of its quinone moiety, a reaction often catalyzed by cellular reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase.[3][12] This reduction is often enhanced under the hypoxic conditions characteristic of solid tumors.[2]

-

Formation of the Mitosene Core: The reduced intermediate undergoes a series of spontaneous rearrangements, leading to the formation of the reactive mitosene structure.[4]

-

DNA Alkylation and Cross-linking: The mitosene, now a potent electrophile, alkylates DNA, preferentially at CpG sequences.[11] The formation of interstrand cross-links is considered the primary lesion responsible for the potent cytotoxicity of mitomycins.[13]

-

Induction of Apoptosis: The extensive DNA damage triggers cellular damage response pathways, ultimately leading to programmed cell death (apoptosis).[14][15]

The following experimental plan is designed to systematically investigate these mechanistic steps for 1-Hydroxy-2,7-diamino Mitosene.

Experimental Design: A Step-by-Step Approach

A thorough in vitro evaluation of 1-Hydroxy-2,7-diamino Mitosene necessitates a multi-faceted approach, encompassing the assessment of cell viability, membrane integrity, and the underlying mechanism of cell death.

I. Cell Line Selection: The Importance of DT-Diaphorase Expression

To investigate the role of bioreductive activation in the cytotoxicity of 1-Hydroxy-2,7-diamino Mitosene, it is imperative to utilize a panel of cancer cell lines with well-characterized and differential expression levels of DT-diaphorase.

| Cell Line | Cancer Type | DT-Diaphorase (NQO1) Expression |

| HT-29 | Colon Carcinoma | High |

| A549 | Non-Small Cell Lung Cancer | High |

| MCF-7 | Breast Adenocarcinoma | Low |

| BE | Colon Carcinoma | Low |

| Caco-2 | Colon Carcinoma | Deficient |

This table provides examples of suitable cell lines. It is recommended to confirm the DT-diaphorase expression levels in the specific cell lines used for experimentation.

II. Assessment of General Cytotoxicity: MTT and LDH Assays

Initial screening for cytotoxic activity can be effectively performed using two complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1-Hydroxy-2,7-diamino Mitosene for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C).

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised membrane integrity.

Protocol:

-

Experimental Setup: Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

III. Elucidating the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, further assays are necessary.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Treatment: Seed and treat cells in a 96-well plate with 1-Hydroxy-2,7-diamino Mitosene.

-

Reagent Addition: After the desired incubation time, add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 1-Hydroxy-2,7-diamino Mitosene, then harvest the cells by trypsinization.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Visualization of Experimental Workflows and Mechanistic Pathways

To provide a clear visual representation of the proposed experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed mechanism of action for 1-Hydroxy-2,7-diamino Mitosene.

Expected Outcomes and Interpretation

The data generated from this comprehensive suite of assays will provide a detailed in vitro cytotoxic profile of 1-Hydroxy-2,7-diamino Mitosene.

-

Differential Cytotoxicity: A higher cytotoxic potency in cell lines with high DT-diaphorase expression would strongly suggest that the compound's activity is dependent on bioreductive activation.

-

IC50 Values: The IC50 values obtained from the MTT and LDH assays will provide a quantitative measure of the compound's cytotoxic potency, allowing for comparisons with the parent drug, Mitomycin C, and other anticancer agents.

-

Apoptotic Mechanism: Positive results from the caspase and Annexin V assays will confirm that 1-Hydroxy-2,7-diamino Mitosene induces cell death via apoptosis, consistent with the known mechanism of mitomycins.

Conclusion

While the existing literature provides a strong theoretical foundation for the cytotoxic potential of 1-Hydroxy-2,7-diamino Mitosene, rigorous in vitro evaluation is essential to definitively characterize its activity. The experimental framework outlined in this guide provides a robust and scientifically sound approach for researchers to elucidate the cytotoxic profile and mechanism of action of this important Mitomycin C metabolite. The resulting data will be invaluable for advancing our understanding of bioreductive drug action and for the development of next-generation cancer therapeutics.

References

-

Comparative Error-Free and Error-Prone Translesion Synthesis of N2-2′-Deoxyguanosine Adducts Formed by Mitomycin C and Its Metabolite, 2,7-Diaminomitosene, in Human Cells. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Comparative toxicity of mitomycin C and 5-fluorouracil in vitro. (1994). American Journal of Ophthalmology, 118(3), 332-7. Retrieved January 14, 2026, from [Link]

-

Contrasting molecular cytotoxic mechanisms of mitomycin C and its two analogs, BMY 25282 and BMY 25067, in isolated rat hepatocytes. (1989). PubMed. Retrieved January 14, 2026, from [Link]

-

Metabolism of Mitomycin C by DT-Diaphorase: Role in Mitomycin C-induced DNA Damage and Cytotoxicity in Human Colon Carcinoma Cells1. (1991). Cancer Research, 51(12), 3125-3131. Retrieved January 14, 2026, from [Link]

-

Preferential activation of mitomycin C to cytotoxic metabolites by hypoxic tumor cells. (1979). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological activity of 6-substituted mitosene analogs of the mitomycins. (1982). Journal of Medicinal Chemistry, 25(10), 1258-1261. Retrieved January 14, 2026, from [Link]

-

Synthesis, mechanism of action, and biological evaluation of mitosenes. (1989). Journal of Medicinal Chemistry, 32(7), 1612-20. Retrieved January 14, 2026, from [Link]

-